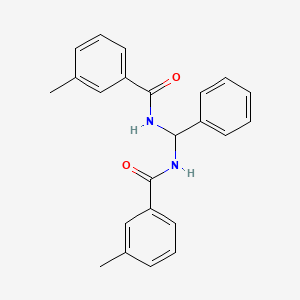
N,N'-(phenylmethanediyl)bis(3-methylbenzamide)
概要
説明
N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is an organic compound that belongs to the class of amides. This compound is characterized by the presence of two 3-methylbenzamide groups connected through a phenylmethanediyl linker. Amides are known for their significant roles in various fields, including pharmaceuticals, agrochemicals, and polymers.
作用機序
Target of Action
It is structurally similar to n,n-diethyl-3-methylbenzamide (deet), a well-known insect repellent . DEET has been shown to interact with olfactory receptors in insects, particularly bed bugs
Mode of Action
Deet, a structurally similar compound, has been shown to function as a stimulus that triggers avoidance behaviors in insects . It also acts as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of bed bugs . It’s possible that N,N’-(phenylmethanediyl)bis(3-methylbenzamide) may have a similar mode of action.
Biochemical Pathways
Deet has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations
Result of Action
Based on the known effects of deet, it’s plausible that n,n’-(phenylmethanediyl)bis(3-methylbenzamide) could trigger avoidance behaviors in insects and interrupt their odor recognition .
Action Environment
It’s known that factors such as temperature, humidity, and the presence of other chemicals can influence the efficacy and stability of similar compounds .
生化学分析
Biochemical Properties
It is known that amides, a class of compounds to which N,N’-(phenylmethanediyl)bis(3-methylbenzamide) belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions for N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is not currently known.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(phenylmethanediyl)bis(3-methylbenzamide) typically involves the condensation reaction between an acid and an amine. One common method is the oxidative coupling of aldehydes or alcohols with amines or formamides. For instance, the coupling of benzoic acids with formamides can be catalyzed by copper-based catalysts, such as copper(II) chloride or copper(II) triflate .
Industrial Production Methods
In industrial settings, the production of N,N’-(phenylmethanediyl)bis(3-methylbenzamide) can be achieved through catalytic processes using metal-organic frameworks. These frameworks promote oxidative couplings, resulting in high yields and efficient production .
化学反応の分析
Types of Reactions
N,N’-(phenylmethanediyl)bis(3-methylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N,N’-(phenylmethanediyl)bis(3-methylbenzamide) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
類似化合物との比較
Similar Compounds
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-dimethylformamide: Commonly used as a solvent in organic synthesis.
N,N-diethylformamide: Used in similar applications as N,N-dimethylformamide.
Uniqueness
N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-methyl-N-[[(3-methylbenzoyl)amino]-phenylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-8-6-12-19(14-16)22(26)24-21(18-10-4-3-5-11-18)25-23(27)20-13-7-9-17(2)15-20/h3-15,21H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPANCLNNQDCZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


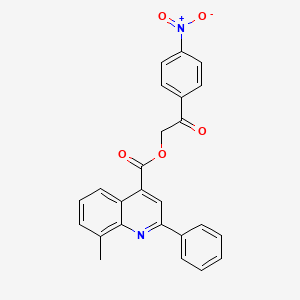
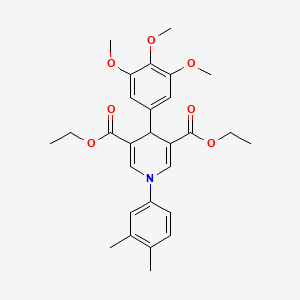
![3-{5-[(4-bromobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B3674974.png)

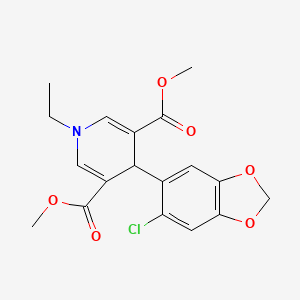
![2-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3674988.png)
![(5Z)-5-[(2-chloro-3,4-diethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3674993.png)
![2-({[(4-chlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B3675001.png)

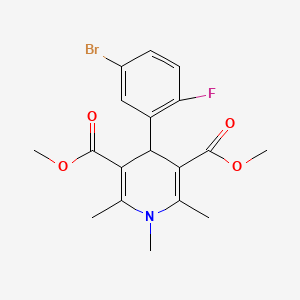
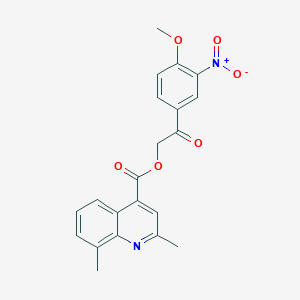
![2-(4-NITROPHENYL)-2-OXOETHYL ACENAPHTHYLENO[1,2-B]QUINOXALINE-9-CARBOXYLATE](/img/structure/B3675032.png)
![[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]acetic acid](/img/structure/B3675050.png)
![4-({[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B3675056.png)
